molecular formula C22H25F3N2O4S B12377645 (2R,3R)-Firazorexton

(2R,3R)-Firazorexton

Cat. No.: B12377645
M. Wt: 470.5 g/mol
InChI Key: VOSAWOSMGPKQEQ-RTBURBONSA-N
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Description

(2R,3R)-Firazorexton is a chiral compound with significant importance in various scientific fields It is known for its unique stereochemistry, which contributes to its distinct chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-Firazorexton typically involves enantioselective synthesis techniques to ensure the correct stereochemistry. One common method includes the use of chiral catalysts or chiral auxiliaries to achieve the desired enantiomeric purity. For instance, the use of meso-2,3-butanediol dehydrogenase from Serratia marcescens has been reported to produce (2R,3R)-2,3-butanediol, a related compound, with high enantiomeric excess .

Industrial Production Methods

Industrial production of this compound may involve fermentation processes using genetically engineered microorganisms. For example, Bacillus licheniformis has been engineered to produce high yields of (2R,3R)-2,3-butanediol through fed-batch fermentation . These methods are optimized for large-scale production, ensuring high purity and yield.

Chemical Reactions Analysis

Types of Reactions

(2R,3R)-Firazorexton undergoes various chemical reactions, including:

    Oxidation: This reaction can convert this compound into corresponding ketones or aldehydes.

    Reduction: Reduction reactions can further refine the compound into alcohols or other reduced forms.

    Substitution: Halogenation and other substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogens for substitution reactions. The conditions typically involve controlled temperatures and pH to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield ketones, while reduction can produce alcohols.

Scientific Research Applications

(2R,3R)-Firazorexton has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,3R)-Firazorexton involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and the biological system in which it is used .

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-Firazorexton: This enantiomer has different stereochemistry and may exhibit different biological activities.

    meso-2,3-Butanediol: A related compound with different stereochemistry, used in similar industrial applications.

Uniqueness

(2R,3R)-Firazorexton is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications requiring high enantiomeric purity and specific interactions with biological targets .

Properties

Molecular Formula

C22H25F3N2O4S

Molecular Weight

470.5 g/mol

IUPAC Name

N-[(2R,3R)-2-[[3-(3,5-difluorophenyl)-2-fluorophenyl]methyl]-1-(2-hydroxy-2-methylpropanoyl)pyrrolidin-3-yl]methanesulfonamide

InChI

InChI=1S/C22H25F3N2O4S/c1-22(2,29)21(28)27-8-7-18(26-32(3,30)31)19(27)11-13-5-4-6-17(20(13)25)14-9-15(23)12-16(24)10-14/h4-6,9-10,12,18-19,26,29H,7-8,11H2,1-3H3/t18-,19-/m1/s1

InChI Key

VOSAWOSMGPKQEQ-RTBURBONSA-N

Isomeric SMILES

CC(C)(C(=O)N1CC[C@H]([C@H]1CC2=C(C(=CC=C2)C3=CC(=CC(=C3)F)F)F)NS(=O)(=O)C)O

Canonical SMILES

CC(C)(C(=O)N1CCC(C1CC2=C(C(=CC=C2)C3=CC(=CC(=C3)F)F)F)NS(=O)(=O)C)O

Origin of Product

United States

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